molecular formula C8H8N2O3S B1678325 PTP1B-IN-1 CAS No. 612530-44-6

PTP1B-IN-1

Cat. No.: B1678325
CAS No.: 612530-44-6
M. Wt: 212.23 g/mol
InChI Key: LDCZCUKQWRZSDT-UHFFFAOYSA-N
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Description

PTP1B-IN-1 is a compound that inhibits protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a significant role in regulating insulin signaling and energy metabolism. PTP1B is a negative regulator of the insulin receptor signaling pathway, and its inhibition has been explored as a therapeutic strategy for treating type 2 diabetes mellitus and obesity .

Chemical Reactions Analysis

PTP1B-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PTP1B-IN-1 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes mellitus and obesity. By inhibiting PTP1B, this compound enhances insulin sensitivity and improves glucose tolerance. Additionally, this compound has been investigated for its potential role in treating other diseases, including cancer and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it a valuable tool in scientific research .

Mechanism of Action

The mechanism of action of PTP1B-IN-1 involves the inhibition of PTP1B activity. PTP1B dephosphorylates tyrosine residues on the insulin receptor, leading to decreased insulin signaling. By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling and improving glucose uptake in cells. This mechanism is crucial for its therapeutic effects in treating insulin resistance and related metabolic disorders .

Comparison with Similar Compounds

PTP1B-IN-1 is one of several PTP1B inhibitors that have been developed for therapeutic purposes. Other similar compounds include Ertiprotafib, Trodusquemine, and MSI-1436. Each of these compounds has unique properties and mechanisms of action. For example, Ertiprotafib has been shown to reduce the melting temperature of PTP1B, leading to its aggregation . Trodusquemine and MSI-1436 have different binding sites and mechanisms of inhibition compared to this compound. The uniqueness of this compound lies in its specific binding affinity and inhibitory potency .

Properties

IUPAC Name

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCZCUKQWRZSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612530-44-6
Record name 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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